molecular formula C2HCl3O B1530610 Dichloro(~13~C_2_)acetyl chloride CAS No. 1228182-39-5

Dichloro(~13~C_2_)acetyl chloride

Cat. No.: B1530610
CAS No.: 1228182-39-5
M. Wt: 149.37 g/mol
InChI Key: FBCCMZVIWNDFMO-ZDOIIHCHSA-N
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Description

Dichloro(13C_2_)acetyl chloride is a chemical compound with the molecular formula C_2HCl_3O. This compound is characterized by the presence of two chlorine atoms attached to the alpha carbon of the acetyl group, making it highly reactive and useful in various chemical reactions.

Synthetic Routes and Reaction Conditions:

  • Direct Chlorination: One common method involves the direct chlorination of acetyl chloride using chlorine gas. The reaction is typically carried out in the presence of a catalyst such as ferric chloride (FeCl_3) at a temperature range of 0-5°C to control the reaction rate and prevent over-chlorination.

  • Electrophilic Substitution: Another method involves the electrophilic substitution of acetyl chloride with chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl_3). This reaction is usually performed at low temperatures to ensure selectivity.

Industrial Production Methods: In an industrial setting, Dichloroacetyl chloride is produced on a large scale through the chlorination of acetyl chloride using chlorine gas in a controlled environment. The process involves continuous monitoring of reaction conditions to ensure the desired product quality and yield.

Types of Reactions:

  • Oxidation: Dichloroacetyl chloride can undergo oxidation reactions to form dichloroacetic acid.

  • Reduction: Reduction reactions can convert Dichloroacetyl chloride into dichloroacetic acid or other reduced forms.

  • Substitution: It readily participates in nucleophilic substitution reactions, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO_4) or hydrogen peroxide (H_2O_2) are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are employed.

  • Substitution: Nucleophiles like water, alcohols, or amines are used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Dichloroacetic Acid: A common product formed through oxidation.

  • Reduced Forms: Various reduced forms of the compound can be obtained through reduction reactions.

  • Substitution Products: A wide range of substitution products can be synthesized depending on the nucleophile used.

Scientific Research Applications

Dichloroacetyl chloride is widely used in scientific research due to its reactivity and versatility:

  • Chemistry: It is used as a reagent in organic synthesis to introduce dichloroacetyl groups into other molecules.

  • Biology: It serves as a precursor in the synthesis of various biologically active compounds.

  • Medicine: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of drugs.

  • Industry: It finds applications in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dichloroacetyl chloride exerts its effects involves its high reactivity with nucleophiles and electrophiles. It typically acts by forming intermediates that undergo further reactions to produce the desired products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Dichloroacetyl chloride is similar to other acyl chlorides like acetyl chloride and trichloroacetyl chloride. its unique feature is the presence of two chlorine atoms on the alpha carbon, which makes it more reactive and versatile in chemical reactions. Other similar compounds include:

  • Acetyl Chloride: CHClO

  • Trichloroacetyl Chloride: CCl_3COCl

  • Chloroacetyl Chloride: CH_2ClCOCl

These compounds differ in their reactivity and the types of reactions they undergo, with Dichloroacetyl chloride being particularly useful in specific substitution and oxidation reactions.

Properties

IUPAC Name

2,2-dichloroacetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HCl3O/c3-1(4)2(5)6/h1H/i1+1,2+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBCCMZVIWNDFMO-ZDOIIHCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]([13C](=O)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HCl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30745977
Record name Dichloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228182-39-5
Record name Dichloro(~13~C_2_)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30745977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1228182-39-5
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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